N-(4-fluorophenyl)-2-hydroxybenzamide
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Overview
Description
“N-(4-Fluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound with the empirical formula C13H10FNO2 . It is a solid substance and is used in various chemical reactions .
Physical and Chemical Properties Analysis
“N-(4-Fluoro-phenyl)-2-hydroxy-benzamide” is a solid substance . The specific physical and chemical properties are not explicitly mentioned in the search results.Mechanism of Action
Target of Action
N-(4-fluorophenyl)-2-hydroxybenzamide, also known as N-(4-Fluoro-phenyl)-2-hydroxy-benzamide, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, by binding to the ubiquinone-binding region of SDH . This binding is facilitated by various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . The strong inhibition activity of this compound on SDH has been demonstrated with an IC50 of 0.107 μg/mL on SDH in Alternaria brassicae, superior to the positive SDHI boscalid .
Biochemical Pathways
By inhibiting the SDH enzyme, this compound affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration and energy production
Pharmacokinetics
In silico tests using the mvd program and the online pkcsm program have predicted that certain n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share a similar structure with this compound, have good pharmacokinetics (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the structure of mycelia and cell membrane, an increase in both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can potentially lead to cell death, thereby exerting its fungicidal effects.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s solubility, stability, and bioavailability .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWTJJEUHYSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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